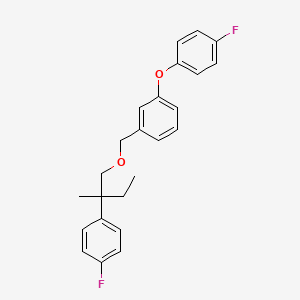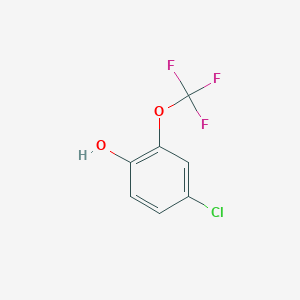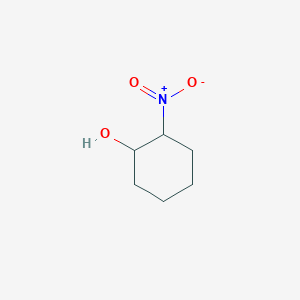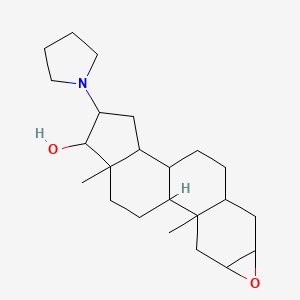
3-ethyl-4-formylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-4-formylbenzoic acid is an organic compound with the molecular formula C10H10O3 It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the third position and a formyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-formyl-benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of 3-ethyl-4-formyl-benzoic acid may involve the oxidation of 3-ethyl-4-methylbenzaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium, and the product is purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 3-ethyl-4-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ethyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 3-Ethyl-4-carboxybenzoic acid.
Reduction: 3-Ethyl-4-hydroxymethylbenzoic acid.
Substitution: 3-Ethyl-4-nitrobenzoic acid or 3-Ethyl-4-bromobenzoic acid.
Scientific Research Applications
3-ethyl-4-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and carboxylic acids.
Industry: The compound is used in the production of polymers and resins, where it acts as a building block for more complex materials.
Mechanism of Action
The mechanism of action of 3-ethyl-4-formyl-benzoic acid depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect the activity of enzymes and receptors, making the compound useful in drug design and development.
Comparison with Similar Compounds
4-Formylbenzoic acid: Similar structure but lacks the ethyl group.
3-Ethylbenzoic acid: Lacks the formyl group.
4-Ethylbenzoic acid: Lacks the formyl group and has the ethyl group at a different position.
Uniqueness: 3-ethyl-4-formylbenzoic acid is unique due to the presence of both an ethyl group and a formyl group on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-ethyl-4-formylbenzoic acid |
InChI |
InChI=1S/C10H10O3/c1-2-7-5-8(10(12)13)3-4-9(7)6-11/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
TZWFSZVZXNXHLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)O)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL]-4-methoxybenzenesulfonamide](/img/structure/B8771496.png)

![Methyl[2-(2-bromophenyl)ethyl]carbamate](/img/structure/B8771517.png)

![2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8771534.png)



![9,10-Bis[3-methylphenyl]anthracene](/img/structure/B8771558.png)
![3-Oxo-3-[2-(trifluoromethyl)anilino]propanoic acid](/img/structure/B8771563.png)
![3-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B8771571.png)
![Ethyl 2-[4-(2-hydroxyethyl)phenoxy]acetate](/img/structure/B8771577.png)


